2-Hydrazinyl-5-Methylpyridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Hydrazinyl-5-Methylpyridine and its derivatives involves novel protocols that yield these compounds from their respective precursors. For instance, the synthesis of pyridine derivatives through novel protocols, starting from chloro-nitropyridine carbonitriles, has been reported, providing insights into the methodological approaches to obtain these compounds (Tranfić et al., 2011).

Molecular Structure Analysis

X-ray diffraction and spectroscopic analyses are fundamental in determining the molecular structure of 2-Hydrazinyl-5-Methylpyridine derivatives. Structural differences compared to corresponding cyano-nitropyridines and hydrazinopyridines have been highlighted, revealing the impact of substituents on molecular structure and hydrogen bonding patterns (Tranfić et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 2-Hydrazinyl-5-Methylpyridine involves its interaction with various reagents to form derivatives with distinct chemical properties. Notably, the reaction with carbon disulfide under alkaline or neutral conditions yields different products, demonstrating the compound's versatility in chemical synthesis (Mokrushina et al., 1977).

Physical Properties Analysis

The physical properties of 2-Hydrazinyl-5-Methylpyridine derivatives, such as melting points, solubility, and crystal structure, can be significantly influenced by the nature of the substituents and the molecular conformation. The crystalline structures and vibrational studies, combined with quantum chemical calculations, offer deep insights into the physical characteristics of these compounds (Kucharska et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemicals and stability under various conditions, are crucial for understanding the applications and behavior of 2-Hydrazinyl-5-Methylpyridine derivatives in chemical syntheses and other applications. Studies on the vibrational characteristics of the hydrazo-bond and the influence of methyl substitution on structure and vibrational data provide valuable information on the chemical properties of these compounds (Michalski et al., 2013).

Aplicaciones Científicas De Investigación

Derivatization Reagent in LC-ESI-MS Analysis : 2-hydrazino-1-methylpyridine, a derivative, serves as a highly sensitive derivatization reagent for liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) analysis of oxosteroids, offering significantly enhanced sensitivity compared to intact steroids (Higashi, Yamauchi, & Shimada, 2005).

Corrosion Inhibition : 2-amino-4-methylpyridine is effective in inhibiting mild steel corrosion in acidic environments, increasing polarization resistance and adsorption on the steel surface (Mert, Yüce, Kardaş, & Yazıcı, 2014).

Cytotoxic and Antioxidant Potential : Novel derivatives, such as 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole, exhibit significant cytotoxicity and antioxidant potential, inhibiting the growth of A2780 and HeLa carcinoma cells (Grozav et al., 2017).

Structural and Fluorescence Properties : The pyridine derivative 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile demonstrates structural differences and lacks fluorescence, unlike its structurally similar counterparts (Tranfić, Halambek, Cetina, & Jukić, 2011).

Antimalarial Activity : 2-(2-hydrazinyl)thiazole derivatives show significant antimalarial activity, with notable binding interactions with Plasmodium falciparum's enzymes (Makam, Thakur, & Kannan, 2014).

Antimicrobial Activities : Novel 2,4,6-tri-substituted pyridine derivatives exhibit promising antimicrobial activities, comparable to known antibiotics (Abdel Salam, Khalifa, Said, & Amr, 2014).

Tumor Inhibitory and Antioxidant Activities : Polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives with pyridine moieties show promising tumor inhibitory and antioxidant activities (Hamdy, Anwar, Abu-Zied, & Awad, 2013).

Propiedades

IUPAC Name |

(5-methylpyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-2-3-6(9-7)8-4-5/h2-4H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVWNMCAGZBUNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

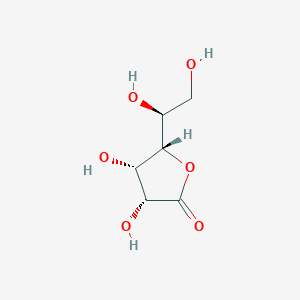

CC1=CN=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399987 | |

| Record name | 2-Hydrazinyl-5-Methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazinyl-5-Methylpyridine | |

CAS RN |

4931-01-5 | |

| Record name | 2-Hydrazinyl-5-Methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14836.png)